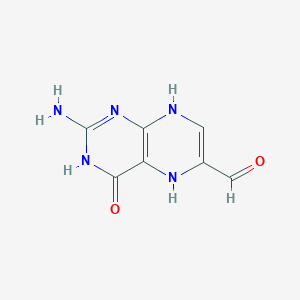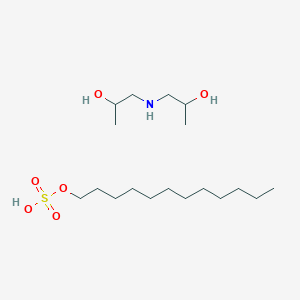![molecular formula C20H14O4 B14475498 (1,4-Phenylene)bis[(2-hydroxyphenyl)methanone] CAS No. 66832-95-9](/img/structure/B14475498.png)
(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-hydroxybenzoyl)benzene is an organic compound with the molecular formula C20H14O4 It is a derivative of benzene with two hydroxybenzoyl groups attached to the 1 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxybenzoyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-bis(4-halogenobenzoyl)benzene with alkali metal hydroxides or alkaline earth metal hydroxides in various solvents at elevated temperatures. This reaction typically occurs at temperatures ranging from 100°C to 250°C .
Industrial Production Methods
Industrial production of 1,4-bis(2-hydroxybenzoyl)benzene often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. The use of phase transfer catalysts can also be employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-hydroxybenzoyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxybenzoyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-hydroxybenzoyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, such as polyaryletherketones, which have applications in aerospace and automotive industries
Wirkmechanismus
The mechanism of action of 1,4-bis(2-hydroxybenzoyl)benzene involves its interaction with various molecular targets and pathways. The hydroxybenzoyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-hydroxybenzoyl)benzene: Similar in structure but with hydroxy groups at different positions.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxybenzoyl groups.
1,4-Bis(2-methoxybenzoyl)benzene: Similar structure with methoxy groups instead of hydroxy groups
Uniqueness
1,4-Bis(2-hydroxybenzoyl)benzene is unique due to its specific arrangement of hydroxybenzoyl groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
66832-95-9 |
|---|---|
Molekularformel |
C20H14O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
[4-(2-hydroxybenzoyl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H14O4/c21-17-7-3-1-5-15(17)19(23)13-9-11-14(12-10-13)20(24)16-6-2-4-8-18(16)22/h1-12,21-22H |
InChI-Schlüssel |
YEMSWWWGIBCIEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



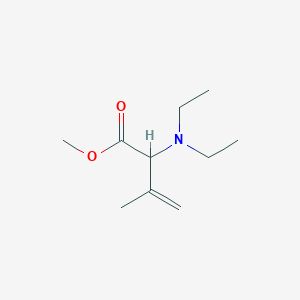
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)




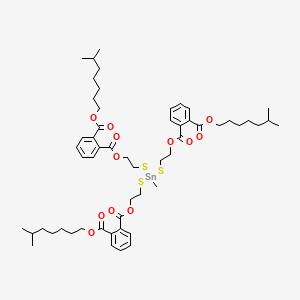

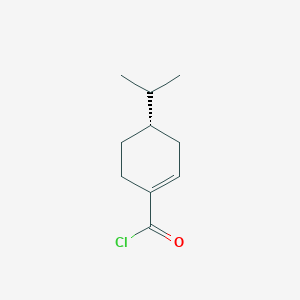
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
